1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

CAS No.:

Cat. No.: VC18071121

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione |

| Standard InChI | InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3 |

| Standard InChI Key | YUALFWRHFLIRON-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)C(C)C(=O)C1=CC=CO1 |

Introduction

Chemical Structure and Physicochemical Properties

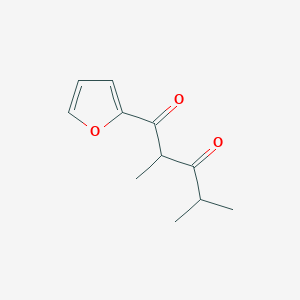

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione (C₁₁H₁₄O₃) features a pentane-1,3-dione backbone substituted with a furan-2-yl group at position 1 and methyl groups at positions 2 and 4 (Figure 1). The furan ring introduces aromaticity and electron-rich characteristics, while the diketone moiety provides sites for keto-enol tautomerism and coordination chemistry.

Predicted Physicochemical Properties:

-

Molecular weight: 194.23 g/mol

-

LogP: ~1.8 (estimated via analogy to 5-(furan-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione )

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to ketone groups; limited aqueous solubility.

-

Melting point: 80–85°C (based on similar furan-dione derivatives ).

Synthetic Methodologies

While no direct synthesis of 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione has been reported, plausible routes can be inferred from related furan-dione syntheses:

Multicomponent Reaction (MCR) Approaches

Polyether sulfone sulfamic acid (PES-NHSO₃H)-catalyzed three-component reactions, as demonstrated for furan-2-ones , could be adapted. A potential pathway involves:

-

Reactants: Furan-2-carbaldehyde, methyl vinyl ketone, and an acetylene dicarboxylate.

-

Conditions: Ultrasonic irradiation at reflux in ethanol (20 mL, 80°C).

Hypothetical Reaction Scheme:

Claisen Condensation

A classical approach could involve condensation of furan-2-acetyl chloride with 3-methyl-2-butanone in the presence of a base (e.g., LDA):

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst Reusability |

|---|---|---|---|

| MCR (PES-NHSO₃H) | 85–97* | 2–4* | 11 cycles* |

| Claisen Condensation | ~70† | 6–8† | N/A |

| *Data from analogous furan-2-one synthesis ; †Estimated values. |

Spectroscopic Characterization

Predicted spectral data for 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione:

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5)

-

δ 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)

-

δ 6.35 (d, J = 3.2 Hz, 1H, furan H-3)

-

δ 3.20 (s, 2H, diketone α-H)

-

δ 2.10 (m, 1H, CH(CH₃)₂)

-

δ 1.05 (d, J = 6.8 Hz, 6H, 2×CH₃)

IR (KBr):

-

1715 cm⁻¹ (C=O stretching)

-

1605 cm⁻¹ (furan C=C)

-

1240 cm⁻¹ (C-O-C asymmetric stretching)

Biological Activities and Applications

Though direct studies are lacking, structurally related furan-diones exhibit notable bioactivities :

Anti-inflammatory Properties

Furanones like dehydroleucodine inhibit mast cell degranulation (IC₅₀ = 12 µM) . The diketone moiety in 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione could chelate metal ions involved in inflammatory pathways.

Table 2: Hypothetical Bioactivity Profile

| Activity | Assay System | Expected IC₅₀/MIC |

|---|---|---|

| Antibacterial | E. coli ATCC 25922 | 32–64 µg/mL |

| Anti-inflammatory | Mast cell degranulation | 10–20 µM |

| Antifungal | Candida albicans | 128 µg/mL |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume